molecular formula C20H28N6O3 B2683702 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide CAS No. 2034409-58-8

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2683702
CAS No.: 2034409-58-8
M. Wt: 400.483
InChI Key: UTTFRSKLOCHVST-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule features a complex structure that incorporates a tetrahydroquinazoline scaffold linked to a piperazine-1-carboxamide group. The tetrahydroquinazoline core is a structure of high interest in medicinal chemistry, as related quinazoline-based compounds have been identified as potent inhibitors of various kinase targets, such as polo-like kinase 1 (Plk1), which is a key regulator of cell cycle progression and a target in oncology research . The integration of a piperazine ring, a common pharmacophore in drug discovery, further enhances the research potential of this compound. Piperazine-containing molecules are known to exhibit a broad range of biological activities and are frequently explored for their ability to interact with central nervous system targets and other biological receptors . The specific arrangement of the 4-ethyl-2,3-dioxopiperazine and tetrahydroquinazoline units in this molecule suggests potential for investigating protein-protein interactions or enzyme inhibition, particularly against kinases or other ATP-binding proteins. Its structural profile makes it a valuable chemical tool for probing biological mechanisms in areas such as cancer biology, signal transduction, and neuropharmacology. This product is provided for research purposes as a chemical reference standard and for in vitro assay development. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-2-24-11-12-26(19(28)18(24)27)20(29)23-14-7-9-25(10-8-14)17-15-5-3-4-6-16(15)21-13-22-17/h13-14H,2-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTFRSKLOCHVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide involves multiple steps. One of the key intermediates in its synthesis is 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride . This intermediate can be synthesized through the reaction of 4-ethyl-2,3-dioxo-1-piperazine with thionyl chloride under controlled conditions. The final compound is obtained by reacting this intermediate with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine under appropriate conditions.

Chemical Reactions Analysis

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide exhibit significant antibacterial properties. Studies have shown that derivatives of piperazine can act against various strains of bacteria by disrupting their cell wall synthesis or inhibiting protein synthesis pathways. For instance, derivatives have been used as intermediates in the synthesis of beta-lactam antibiotics such as piperacillin and cefoperazone .

Anticancer Potential

The compound's ability to inhibit specific kinases involved in cancer cell proliferation positions it as a promising candidate in oncology research. Polo-like kinase 1 (Plk1), a target for anticancer drugs, has been studied extensively; compounds that inhibit this kinase can potentially halt tumor growth and induce apoptosis in cancer cells . The structural similarity of this compound to known Plk1 inhibitors suggests it may possess similar activity.

Neuropharmacology

Given the presence of the tetrahydroquinazoline and piperidine groups, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications to the 2,3-dioxo structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted that compounds with a tetrahydroquinazoline substituent exhibited improved efficacy compared to their non-substituted counterparts .

Case Study 2: Inhibition of Kinases

Research published in PubMed Central explored various heterocyclic compounds for their ability to inhibit Plk1. The findings indicated that modifications at the piperazine nitrogen significantly influenced inhibitory potency. The study suggested that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinyl-Piperazine Derivatives ()

Compounds A1–A6 (e.g., A2 , A3 , A6 ) share the piperazine-carboxamide scaffold but differ in substituents on the phenyl ring and the oxidation state of the quinazoline moiety. Key distinctions include:

Compound Substituent Yield (%) Melting Point (°C) Key Structural Feature
Target Compound 4-Ethyl, tetrahydroquinazoline N/A N/A 5,6,7,8-Tetrahydroquinazoline core
A2 () 3-Fluorophenyl 52.2 189.5–192.1 3,4-Dihydroquinazoline core
A3 () 4-Fluorophenyl 57.3 196.5–197.8 3,4-Dihydroquinazoline core
A6 () 4-Chlorophenyl 48.1 189.8–191.4 3,4-Dihydroquinazoline core

Key Findings :

  • Fluorine and chlorine substituents in A2 , A3 , and A6 enhance electronegativity and metabolic stability, whereas the ethyl group in the target compound likely increases lipophilicity, impacting pharmacokinetics .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()

Compounds 28, 29a, and 29b feature a benzooxazinone core instead of quinazoline. For example:

  • Compound 28 : Incorporates a 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl group linked to a piperazine-carboxamide.
  • Compound 29a : Includes a pyridin-3-yl acetamide side chain.
Parameter Target Compound Compound 28 ()
Core Heterocycle Tetrahydroquinazoline Benzo[b][1,4]oxazinone
Lipophilicity (Predicted) High (ethyl group) Moderate (aromatic oxazinone)
Synthetic Yield N/A 10% (low)
Key NMR Signals N/A δ 4.59 (O–CH2–CO), 8.48–8.40 (pyridine H)

Key Findings :

  • The benzooxazinone core in 28 introduces hydrogen-bonding capacity via the oxazinone oxygen, contrasting with the nitrogen-rich tetrahydroquinazoline in the target compound. This may influence target selectivity (e.g., kinases vs. proteases) .
  • Low yield (10%) for 28 highlights synthetic challenges in benzooxazinone derivatives compared to quinazolines, which are often synthesized in higher yields (e.g., 45–57% for A1–A6) .
Pyrazine and Triazine Derivatives ()

Compounds 11–15 (e.g., 12 , 15 ) incorporate pyridazine or phthalazine cores instead of piperazine-quinazoline systems. For example:

  • Compound 12 : Features a nitro-substituted phthalazine linked to a quinazolin-3(4H)-yl acetamide.
Parameter Target Compound Compound 12 ()
Core Heterocycle Piperazine-tetrahydroquinazoline Phthalazine-quinazoline
Functional Groups Ethyl, dioxopiperazine Nitro, dioxophthalazine
Potential Bioactivity Kinase inhibition? Antimicrobial (hypothesized)

Key Findings :

  • Nitro groups in 12 may confer antimicrobial activity, whereas the ethyl-dioxopiperazine in the target compound suggests a different mechanism, possibly CNS or anticancer activity .

Biological Activity

The compound 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by a piperazine core with ethyl and dioxo substituents, along with a tetrahydroquinazoline moiety. Its chemical formula is C15H20N4O3C_{15}H_{20}N_4O_3, and it has a molecular weight of 304.35 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-ethyl-2,3-dioxo derivatives have shown activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics like ampicillin .

Antinociceptive Effects

Research has demonstrated that certain piperazine derivatives can modulate pain pathways. In animal models, compounds structurally related to this compound have been shown to reduce pain sensitivity in models of acute and chronic pain . This suggests potential applications in pain management therapies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar compounds have been identified as FAAH inhibitors, leading to increased levels of endogenous cannabinoids which play a role in pain modulation .
  • Antioxidant Properties : The dioxo group in the compound may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperazine derivatives against clinical isolates. The results showed that certain derivatives exhibited MIC values as low as 50 µg/mL against E. coli, suggesting strong antibacterial potential .

CompoundMIC (µg/mL)Target Organism
A50E. coli
B100Staphylococcus aureus
C200Pseudomonas aeruginosa

Study 2: Analgesic Activity

In a model of neuropathic pain induced by spinal nerve ligation in rats, derivatives similar to the target compound demonstrated significant reductions in allodynia and hyperalgesia compared to control groups. This highlights the potential for developing new analgesics based on this scaffold .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, including piperazine ring formation, functional group substitution, and coupling reactions. Key steps include:

  • Piperazine Ring Construction : Use dihaloalkanes with ethylenediamine under basic conditions, followed by oxidation/reduction to introduce dioxo groups (e.g., KMnO₄ for oxidation) .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOAt) to attach the tetrahydroquinazolin-piperidine moiety to the piperazine core. Reaction conditions (pH, solvent polarity) must be optimized to minimize byproducts .
  • Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

A tiered analytical approach is recommended:

  • Primary Characterization : Use ¹H/¹³C NMR to confirm substituent positions and piperazine/quinazoline ring integrity. IR spectroscopy identifies carbonyl (dioxo) and amide groups .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry if chiral centers are present .
  • Physicochemical Profiling : Determine logP (HPLC with C18 columns) and solubility (shake-flask method in PBS/DMSO) to guide bioavailability studies .

Q. What in vitro assays are suitable for initial biological evaluation?

Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) with HEK293 cells expressing recombinant receptors .
  • Cytotoxicity Screening : Use MTT/XTT assays in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

  • SAR Studies : Systematically replace the ethyl group at position 4 with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., CF₃) to assess impact on binding affinity .
  • Bioisosteric Replacement : Substitute the tetrahydroquinazoline moiety with pyrimidine or triazine rings to modulate pharmacokinetic properties .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., piperazine C-H bonds) or PEGylate the carboxamide to enhance half-life in microsomal assays .

Q. What computational methods predict binding modes and metabolic pathways?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with molecular dynamics simulations (NAMD/GROMACS) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate permeability (BBB score), CYP450 inhibition, and hERG liability .
  • Reaction Pathway Analysis : Apply DFT calculations (Gaussian 16) to predict metabolic oxidation sites on the piperazine ring .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-verified), passage numbers, and assay buffers (e.g., Mg²⁺/ATP concentrations in kinase assays) .
  • Data Normalization : Use Z-score or % inhibition relative to vehicle controls to minimize batch effects .
  • Orthogonal Validation : Confirm receptor engagement with CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance) .

Q. What strategies mitigate synthesis challenges in scaling up for in vivo studies?

  • Flow Chemistry : Optimize exothermic steps (e.g., coupling reactions) in continuous flow reactors to improve safety and yield .
  • Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., Pd/C for reductions) reduce heavy metal waste .
  • Salt Formation : Improve aqueous solubility by converting the free base to hydrochloride or phosphate salts via counterion screening .

Methodological Notes

  • Safety : Always use P95 respirators and nitrile gloves during synthesis due to potential respiratory/ocular toxicity .
  • Data Reproducibility : Deposit raw NMR/HRMS spectra in public repositories (e.g., Zenodo) and report purity thresholds (≥95% by HPLC) .

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